molecular formula C40H64 B030313 15-cis-Phytoene CAS No. 13920-14-4

15-cis-Phytoene

Cat. No. B030313
CAS RN: 13920-14-4
M. Wt: 544.9 g/mol
InChI Key: YVLPJIGOMTXXLP-BHLJUDRVSA-N
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Description

15-cis-Phytoene is a key carotenoid molecule that plays a crucial role in the biosynthesis of carotenoids in plants. It is a colorless, polyene compound and serves as a precursor in the carotenoid biosynthetic pathway, leading to the production of various carotenes and xanthophylls.

Synthesis Analysis

The synthesis of 15-cis-Phytoene is catalyzed by phytoene desaturase (PDS), which introduces two double bonds into the molecule, forming 9,15-di-cis-phytofluene and then 9,15,9'-tri-cis-ζ-carotene as intermediates (Koschmieder et al., 2017). The biosynthesis process involves the sequential addition of double bonds to the phytoene molecule, and it requires the presence of molecular oxygen and light for the cis-trans isomerization of intermediates (Beyer, Mayer, & Kleinig, 1989).

Molecular Structure Analysis

15-cis-Phytoene has been characterized as 15,15′ cis-7,8,7′,8′,11,12,11′,12′-octahydrolycopene. This structure was confirmed through various spectral analyses and the synthesis of model compounds (Jungalwala & Porter, 1965). Its molecular structure features a central trans,cis,trans triene chromophore (Than, Bramley, Davies, & Rees, 1972).

Chemical Reactions and Properties

Phytoene undergoes a series of desaturation and isomerization reactions to form various carotenoids. These reactions are facilitated by enzymes like phytoene desaturase and zeta-carotene desaturase, which play a role in converting the cis bonds of phytoene to trans configurations necessary for further carotenoid synthesis (Li, Murillo, & Wurtzel, 2007).

Physical Properties Analysis

Phytoene is a noncrystalline, colorless polyene. It has an absorbancy index of 85 in hexane or isooctane, with maximal absorption at 286 nm. Its physical properties include weak interaction with magnesia and alumina during adsorptive procedures (Rabourn, Quackenbush, & Porter, 1954).

Chemical Properties Analysis

The chemical properties of 15-cis-Phytoene are largely defined by its role as an intermediate in the carotenoid biosynthesis pathway. It is susceptible to oxidative reactions, and its structural configuration is essential for the sequential reactions leading to various carotenoids. The presence of multiple double bonds and its polyene structure contribute to its chemical reactivity and interactions with enzymes (Dogbo et al., 1988).

Scientific Research Applications

1. Synthesis of β-Carotene and Influence on Apricot Pulp Color

  • Summary of Application : 15-cis-Phytoene Desaturase and 15-cis-Phytoene Synthase can catalyze the synthesis of β-Carotene, which influences the color of apricot pulp .
  • Methods of Application : The differences in β-carotene content between orange apricot ‘JTY’ and white apricot ‘X15’ during nine developmental stages (S1–S9) were compared . Whole-transcriptome analysis showed that the β-carotene synthesis genes 15-cis-phytoene desaturase (PaPDS) and 15-cis-phytoene synthase (PaPSY) significantly differed between the two cultivars during the color transition stage .
  • Results or Outcomes : There was a 5 bp deletion in exon 11 of PaPDS in ‘X15’, which led to early termination of amino acid translation. Gene overexpression and virus-induced silencing analysis showed that truncated PaPDS disrupted the β-carotene biosynthesis pathway in apricot pulp, resulting in decreased β-carotene content and a white phenotype .

2. Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants

  • Summary of Application : Phytoene synthase (PSY), which includes 15-cis-Phytoene Synthase, catalyzes the first committed step in the carotenoid biosynthesis pathway and is a major rate-limiting enzyme of carotenogenesis .
  • Methods of Application : PSY is highly regulated by various regulators and factors to modulate carotenoid biosynthesis in response to diverse developmental and environmental cues .
  • Results or Outcomes : Because of its critical role in controlling the total amount of synthesized carotenoids, PSY has been extensively investigated and engineered in plant species .

3. Skin Protection

  • Summary of Application : Dietary phytoene and phytofluene, which include 15-cis-Phytoene, are found in a number of human tissues including the skin . Accumulation of these carotenoids in the skin may protect the skin by several mechanisms .
  • Methods of Application : These carotenoids are obtained through diet and accumulate in the skin over time .
  • Results or Outcomes : Acting as UV absorbers, antioxidants, and anti-inflammatory agents, these carotenoids may provide protection for the skin .

4. Carotenoid Enrichment in Crops

  • Summary of Application : Phytoene synthase (PSY), which includes 15-cis-Phytoene Synthase, has been extensively investigated and engineered in plant species for carotenoid enrichment .
  • Methods of Application : PSY is highly regulated by various regulators and factors to modulate carotenoid biosynthesis in response to diverse developmental and environmental cues .
  • Results or Outcomes : The critical role of PSY in controlling the total amount of synthesized carotenoids has led to significant efforts to understand carotenoid metabolism in plants and to generate carotenoid enriched crops .

5. Intermediate in the Biosynthesis of Carotenoids

  • Summary of Application : 15-cis-Phytoene is an intermediate in the biosynthesis of carotenoids .
  • Methods of Application : The biosynthesis of carotenoids involves a series of enzymatic reactions, with 15-cis-Phytoene being one of the intermediates .
  • Results or Outcomes : The production of carotenoids, which are important for various biological functions, relies on the presence of intermediates like 15-cis-Phytoene .

6. Perturbation of Carotenoid Biosynthesis

  • Summary of Application : Perturbation of carotenoid biosynthesis has been observed to activate PSY2 activity in tomato and pepper fruits when PSY1 is not functional .
  • Methods of Application : This involves the study of the effects of perturbations in the carotenoid biosynthesis pathway, particularly the role of 15-cis-Phytoene Synthase (PSY1 and PSY2) .
  • Results or Outcomes : The findings suggest that 15-cis-Phytoene Synthase plays a crucial role in maintaining carotenoid biosynthesis, especially when there are perturbations in the pathway .

Safety And Hazards

There is no known hazard associated with 15-cis-Phytoene. In fact, it has been used in the biofortification of provitamin A rice, and safety assessment studies have demonstrated a lack of adverse effects .

Future Directions

Future research on 15-cis-Phytoene could focus on its role in carotenoid biosynthesis and its potential for biofortification of crops . There is also interest in understanding its multifaceted regulatory control and its catalytic efficiency for carotenoid enrichment in crops .

properties

IUPAC Name

(6E,10E,14E,16Z,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H64/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,19-22,27-30H,13-18,23-26,31-32H2,1-10H3/b12-11-,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLPJIGOMTXXLP-BHLJUDRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C\C=C(\CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433340
Record name 15-cis-Phytoene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-cis-Phytoene

CAS RN

13920-14-4
Record name Phytoene
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Record name Phytoene
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Record name 15-cis-Phytoene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHYTOENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/876K2ZK1OF
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Record name 15-cis-Phytoene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039093
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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